molecular formula C10H7NO3 B145949 2-Nitro-1-naphthol CAS No. 607-24-9

2-Nitro-1-naphthol

Cat. No. B145949
CAS RN: 607-24-9
M. Wt: 189.17 g/mol
InChI Key: MUCCHGOWMZTLHK-UHFFFAOYSA-N
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Description

2-Nitro-1-naphthol is a compound with the molecular formula C10H7NO3 . It is also known as 2-Nitro-1-naphthalenol . It is a yellow-green to ochre-brown powder and/or chunks .


Synthesis Analysis

The synthesis of 2-Nitro-1-naphthol involves the reaction of 2-nitroso-1-naphthol with water and 70% nitric acid .


Molecular Structure Analysis

The molecular structure of 2-Nitro-1-naphthol consists of a naphthalene ring with a nitro group (-NO2) at the 2-position and a hydroxyl group (-OH) at the 1-position . The average mass of the molecule is 189.167 Da .


Chemical Reactions Analysis

2-Nitro-1-naphthol has been employed as a substrate for use in an amperometric 3-electrode system for the determination of alkaline phosphatase . This is the enzyme label most commonly used in electrochemical immunoassays .


Physical And Chemical Properties Analysis

2-Nitro-1-naphthol has a density of 1.4±0.1 g/cm3, a boiling point of 336.7±15.0 °C at 760 mmHg, and a flash point of 149.9±8.8 °C . It has a molar refractivity of 52.5±0.3 cm3, and a molar volume of 133.8±3.0 cm3 . It also has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Future Directions

The future directions of 2-Nitro-1-naphthol research could involve its use in the formation of charge transfer complexes by accepting electrons from selected quinolones and cephalosporins . This could open up new avenues for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-nitronaphthalen-1-ol
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InChI

InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCCHGOWMZTLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID70209508
Record name 2-Nitro-1-naphthol
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Molecular Weight

189.17 g/mol
Source PubChem
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Product Name

2-Nitro-1-naphthol

CAS RN

607-24-9
Record name 2-Nitro-1-naphthalenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main sources of 2-Nitro-1-naphthol in the environment?

A1: 2-Nitro-1-naphthol can be emitted from both primary and secondary sources. Primarily, it is released during incomplete combustion processes, particularly from burning coal and biomass. [] Interestingly, the ratio of 2-Nitro-1-naphthol to 4-nitrocatechol differs significantly between coal and biomass burning, potentially serving as a marker for source apportionment. [] Secondarily, 2-Nitro-1-naphthol can form in the atmosphere through the photo-oxidation of anthropogenic volatile organic compounds like toluene and benzene, especially under high NOx conditions. []

Q2: Can you elaborate on the formation of 2-Nitro-1-naphthol through the photochemical degradation of naphthalene?

A2: Research shows that the atmospheric photochemistry of naphthalene, when reacting with OH radicals, leads to the formation of various products, including 2-Nitro-1-naphthol. [] This process occurs within smog chambers where controlled photolysis of compounds like isopropylnitrite generates OH radicals. [] Alongside 2-Nitro-1-naphthol, other notable products identified in this reaction include 1,4-naphthalenedione, 4-methyl-2H-1-benzopyran-2-one, and several nitro-derivatives of naphthalene. []

Q3: How does the structure of 2-Nitro-1-naphthol relate to its potential use in electrochemical applications?

A3: The structure of 2-Nitro-1-naphthol allows for its reductive immobilization on carbon materials, leading to modified electrodes with potential applications in supercapacitors. [] This is linked to the electrochemical properties of 2-Nitro-1-naphthol, which have been studied using both porous and non-porous carbon electrodes. [] The presence of the nitro group and the hydroxyl group on the naphthalene ring allows for redox reactions that contribute to charge storage.

Q4: Are there any studies on the analytical methods for detecting and quantifying 2-Nitro-1-naphthol?

A4: While specific details on the validation of analytical methods for 2-Nitro-1-naphthol are not provided in the provided abstracts, studies utilize advanced techniques like combined gas chromatography and mass spectrometry (GS/MS) for the identification and quantification of 2-Nitro-1-naphthol and its related compounds. [, ] These methods are crucial for monitoring the compound in environmental samples and understanding its formation and degradation pathways.

Q5: What is the significance of 2-Nitro-1-naphthol in atmospheric chemistry and its impact on the environment?

A5: 2-Nitro-1-naphthol belongs to a class of organic aerosols called brown carbon (BrC). [] BrC significantly absorbs ultraviolet-visible light, directly impacting climate forcing. As a constituent of BrC, 2-Nitro-1-naphthol contributes to light absorption by the atmosphere, with studies estimating its contribution to be around 13% of the total aerosol light absorption at a wavelength of 365 nm. [] Understanding its sources and behavior is crucial for mitigating the adverse effects of BrC on the climate.

Q6: Has 2-Nitro-1-naphthol been investigated for any biological activity or pharmaceutical applications?

A6: Research suggests the potential use of 2-Nitro-1-naphthol as a charge-transfer acceptor in pharmaceutical analysis. This application focuses on quantifying specific drug classes like quinolones and cephalosporins. [] This approach suggests a possible role for 2-Nitro-1-naphthol in developing analytical methods within the pharmaceutical field.

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